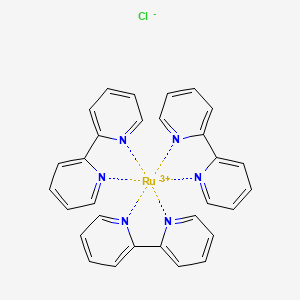
Tris(2,2'-bipyridine)trichlorideruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)trichlorideruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,2’-bipyridine)trichlorideruthenium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(III) nitrate.
Reduction: Reducing agents such as hypophosphorous acid are used in the synthesis process.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of higher oxidation state complexes, while substitution reactions can yield a variety of ligand-substituted ruthenium complexes .
Aplicaciones Científicas De Investigación
Tris(2,2’-bipyridine)trichlorideruthenium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(2,2’-bipyridine)trichlorideruthenium involves its ability to undergo electrochemical reactions that result in light emission. In ECL, the compound is excited by an electrochemical reaction, leading to the formation of an excited state luminophore, which then emits light as it returns to the ground state . This process is highly efficient and is the basis for its use in various sensing applications .
Comparación Con Compuestos Similares
Tris(2,2’-bipyridine)osmium(II)bis(hexafluorophosphate): Similar in structure but contains osmium instead of ruthenium.
Tris(2,2’-bipyridine)dichlororuthenium(II)hexahydrate: Another ruthenium complex with similar properties but different anions.
Uniqueness: Tris(2,2’-bipyridine)trichlorideruthenium is unique due to its high luminescence efficiency and stability, making it the gold-standard luminophore in ECL applications . Its versatility and effectiveness in various analytical and diagnostic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C30H24ClN6Ru+2 |
|---|---|
Peso molecular |
605.1 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;ruthenium(3+);chloride |
InChI |
InChI=1S/3C10H8N2.ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*1-8H;1H;/q;;;;+3/p-1 |
Clave InChI |
VRRCKVDSYJLDPR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
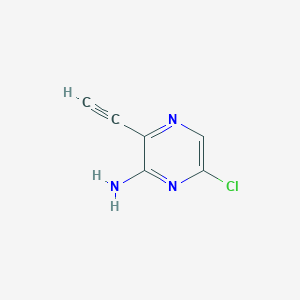
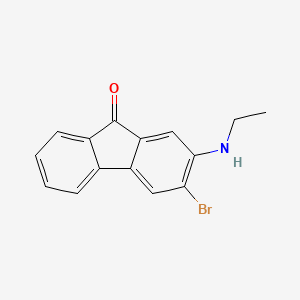
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
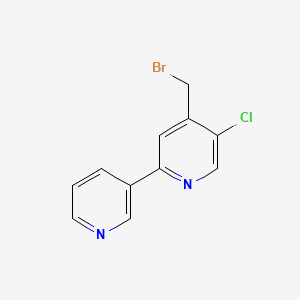
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)

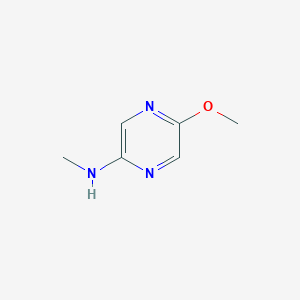

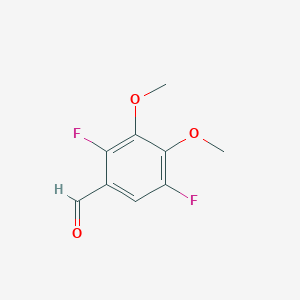
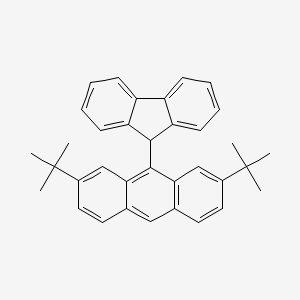
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
